3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold merging pyrazole and quinoline moieties. This structural framework is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor ligand properties . The synthesis of such derivatives typically involves reductive cyclization of pyrazole-tethered α,β-unsaturated ketones, as demonstrated in Claisen-Schmidt condensations . The target compound features a 4-fluorophenyl group at position 3 and a 4-methoxybenzyl substituent at position 5, which may enhance its binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
14-(4-fluorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZMLGQPWQJZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation.
Mode of Action
The compound acts as an antagonist to PAR4. It binds to the receptor, blocking its activation and subsequently inhibiting platelet aggregation. This interaction results in a decrease in thrombin signaling, which is a key factor in the formation of blood clots.
Biochemical Pathways
The compound’s action affects the thrombin signaling pathway. By inhibiting PAR4, the compound disrupts the normal function of this pathway, leading to a reduction in platelet aggregation. This can have downstream effects on the coagulation cascade, potentially reducing the risk of thrombosis.
Pharmacokinetics
The compound this compound exhibits good metabolic stability in human liver microsomes. It also displays good oral pharmacokinetic (PK) profiles, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% in mice. These properties suggest that the compound could have a favorable ADME profile, potentially enhancing its bioavailability.
Biological Activity
The compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of the compound involves a multi-step process starting from 4-fluoroacetophenone. The initial step includes a Claisen-Schmidt condensation followed by the formation of pyrazoline analogues. The final products are characterized using various spectroscopic methods including NMR and mass spectrometry .
Cytotoxic Activity
The biological activity of this compound has been evaluated against several cancer cell lines. Notably:
- Cytotoxicity Testing : The compound was tested for cytotoxic effects on breast cancer cell lines MCF-7 and MBA-MD-231 using the sulforhodamine B assay. Results indicated significant cytotoxic activity with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis and cell cycle arrest in the G2/M phase in various cancer cells. This mechanism is crucial as it provides insights into how the compound may selectively target malignant cells while sparing normal cells .
Case Studies
Several studies have highlighted the promising biological activities of related compounds:
- Antitumor Activity : A related pyrazoloquinoline derivative demonstrated significant antitumor activity with IC50 values in the low micromolar range against prostate (PC-3) and colon (HCT116) cancer cell lines. This suggests that structural modifications can enhance biological efficacy .
- Selective Cytotoxicity : Another study reported a derivative exhibiting a 4.9-fold selective cytotoxic effect on melanoma cells compared to normal cells, indicating potential for targeted therapy in melanoma treatment .
Research Findings
A summary of key findings regarding the biological activity of the compound is presented in Table 1.
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that derivatives of pyrazoloquinolines exhibit substantial anti-inflammatory properties. The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
- Inhibition of NO Production : The compound effectively inhibits NO production through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | 0.39 | 9% |
| 4-(3-amino-1H-pyrazolo[4,3-c]-quinolin-4-ylamino)benzoic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of the compound has been explored against various cancer cell lines including breast (MCF7), lung (H460), and colon cancer (HCT116). The mechanism underlying its anticancer activity is thought to involve oxidative stress-induced DNA damage and apoptosis.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | TBD | Oxidative stress |
| H460 | TBD | DNA damage |
| HCT116 | TBD | Apoptosis |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazoloquinolines:
- Study on LPS-induced Inflammation : A study demonstrated that structural modifications significantly affect the inhibitory potency on NO production.
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines and established a correlation between structural features and biological activity.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine at position 3 (4-fluorophenyl) is common in anti-inflammatory derivatives (e.g., IC₅₀ values ~submicromolar in ), whereas chlorine (as in ) may alter electron distribution and binding kinetics.
- Molecular Weight : All analogs fall within 439–492 g/mol, suggesting similar bioavailability profiles.
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- The target compound’s structural analogs, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), inhibit LPS-induced NO production with IC₅₀ values comparable to the control drug 1400W (~0.1 µM) . The 4-methoxybenzyl group in the target compound may similarly modulate COX-2 and iNOS expression.
- In contrast, 8-fluoro-substituted derivatives (e.g., ) show enhanced potency due to increased electronegativity and enzyme binding affinity.
Anti-Angiogenic and Anticancer Activity
- Pyrazolo[4,3-c]quinolines with fused tricyclic systems (e.g., ) inhibit endothelial cell proliferation and tumor growth in MCF-7 and HeLa cells. The target compound’s 4-methoxybenzyl group may contribute to similar anti-angiogenic effects by disrupting VEGF signaling.
Receptor Affinity
- Compounds like CGS-9896 (a known anxiolytic) highlight the scaffold’s benzodiazepine receptor affinity . The target compound’s fluorophenyl and methoxy groups may optimize interactions with GABAₐ receptors.
Q & A
Q. Table 1: Synthesis Optimization Parameters
What spectroscopic techniques are critical for structural confirmation?
Q. Methodological Answer :
- 1H/13C NMR : Assign signals for fluorophenyl (δ 7.00–7.40 ppm for aromatic protons) and methoxybenzyl (δ 3.87–3.98 ppm for –OCH₃) groups, as validated for analogous pyrazoloquinolines .
- Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 487.2 for C₂₇H₂₂FNO₃) .
Advanced Research Questions
How do substituents at the 4-fluorophenyl and 4-methoxybenzyl positions influence biological activity?
Methodological Answer :
Structure-activity relationship (SAR) studies on pyrazolo[4,3-c]quinolines reveal:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | γ-Secretase | 0.12–0.45 | Aβ inhibition | |
| 4-Methoxybenzyl | iNOS | 1.8–2.5 | NO suppression |
How can data contradictions in SAR studies be resolved?
Q. Methodological Answer :
- QSAR modeling : Use Hammett constants (σ) and Hansch parameters to quantify electronic/steric effects of substituents .
- Crystallography : Resolve binding ambiguities (e.g., dihydropyridine derivatives’ interactions with calcium channels) .
- In vivo validation : Compare CSF Aβ levels in murine models vs. human trials (e.g., ELND006 reduced Aβ in humans but showed species-specific variability) .
What experimental designs are suitable for assessing anti-inflammatory activity?
Q. Methodological Answer :
- In vitro : LPS-induced RAW 264.7 macrophages for NO production (IC₅₀ determination via Griess assay) .
- Western blotting : Quantify iNOS/COX-2 protein suppression (e.g., 2i and 2m derivatives reduced iNOS by >70% at 10 μM) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate potency (EC₅₀) and efficacy (Emax) .
How can metabolic stability be improved for CNS-targeted applications?
Q. Methodological Answer :
- Cyclopropyl groups : Introduce at the 4-position (e.g., ELND006) to block cytochrome P450 oxidation .
- Sulfonyl substituents : Enhance plasma protein binding (e.g., 4-(trifluoromethyl)phenylsulfonyl in ELND007) .
- Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .
What in vivo models validate target engagement for neurodegenerative applications?
Q. Methodological Answer :
Q. Key Research Gaps
- Toxicity profiling : Limited data on hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding).
- Crystallographic data : No resolved structures of the compound bound to iNOS or γ-secretase.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
